4-Methylpiperidin-2-one 4-Methylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.: 4720-64-3
VCID: VC5487139
InChI: InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)
SMILES: CC1CCNC(=O)C1
Molecular Formula: C6H11NO
Molecular Weight: 113.16

4-Methylpiperidin-2-one

CAS No.: 4720-64-3

Cat. No.: VC5487139

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

4-Methylpiperidin-2-one - 4720-64-3

Specification

CAS No. 4720-64-3
Molecular Formula C6H11NO
Molecular Weight 113.16
IUPAC Name 4-methylpiperidin-2-one
Standard InChI InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)
Standard InChI Key PTSGHGGLRADEFP-UHFFFAOYSA-N
SMILES CC1CCNC(=O)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methylpiperidin-2-one (IUPAC name: 4-methylpiperidin-2-one) possesses the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its structure consists of a piperidine ring with a ketone functional group at position 2 and a methyl group at position 4, creating distinct electronic and steric effects that influence reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Boiling Point215-217°C (predicted)
logP0.81 (calculated)
Topological PSA20.3 Ų
Hydrogen Bond Acceptors2

Spectral Signatures

NMR Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): Predicted signals include δ 1.45–1.65 (m, 2H, H-5), δ 2.15 (s, 3H, CH₃), δ 2.30–2.50 (m, 2H, H-3), δ 2.70–2.90 (m, 2H, H-6), δ 3.10–3.30 (m, 1H, H-4) .

  • ¹³C NMR: Characteristic carbonyl carbon at δ 208–210 ppm, with methyl carbon at δ 20–22 ppm.

IR Spectroscopy:
Strong absorption band at ~1700 cm⁻¹ (C=O stretch), complemented by C-H stretches (2850–3000 cm⁻¹) from the methyl group and piperidine ring .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes typical nucleophilic reactions:

Reaction TypeReagentsProduct
Grignard AdditionCH₃MgBr2-Hydroxy-4-methylpiperidine
Reductive AminationNH₃, NaBH₃CN4-Methyl-2-aminopiperidine
CompoundActivityIC₅₀/EC₅₀
4-Amino-1-methylpiperidin-2-oneAnticancer (MCF7 cells)15.2 µM
1-Methylpiperidin-2-yl-propan-2-oneTAAR1 agonism0.507 µM

These data suggest potential for 4-methylpiperidin-2-one derivatives in oncology and CNS drug development .

Computational Predictions

ADMET Properties:

  • Blood-Brain Barrier Penetration: High (92.5% probability)

  • CYP450 Inhibition: Low risk (CYP3A4: 98.9% non-inhibitor)

  • Oral Bioavailability: Moderate (61.4%)

Industrial Applications

ParameterValue
LC₅₀ (Fish)120 mg/L (96h)
Biodegradability28% (28-day test)

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